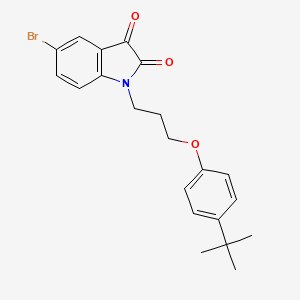

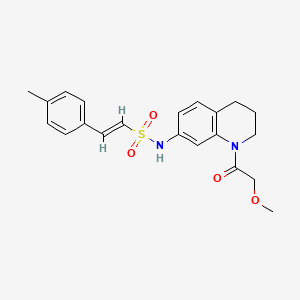

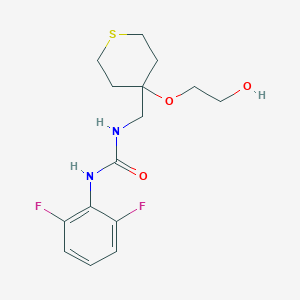

![molecular formula C15H10N2O3S B2726834 N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide CAS No. 681159-22-8](/img/structure/B2726834.png)

N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide” is a chemical compound that has been used in diverse scientific research for its unique properties and potential applications. It is a thiazole-based heterocyclic amide .

Synthesis Analysis

The compound was synthesized and investigated for its antimicrobial activity . The structure was characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy .Molecular Structure Analysis

The molecular and electronic structures were investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modelling . The compound crystallized in the monoclinic space group P2 1 /n and the asymmetric unit contains two symmetrically independent molecules .Chemical Reactions Analysis

Several noncovalent interactions were recorded by XRD and analysed with Hirshfeld surface analysis (HSA) calculations . Natural bond orbital, molecular electrostatic potential, second-order nonlinear optical and thermodynamic property analyses were also carried out using the DFT/B3LYP method .Physical And Chemical Properties Analysis

The compound has a molecular formula of C15H10N2O2S2 and an average mass of 314.382 Da .Scientific Research Applications

Molecular Structure and Hydrogen-Bonding Interactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide is part of a family of compounds characterized by the presence of carboxamide groups bonded to furan rings, exhibiting complex molecular structures. Studies highlight its structural features, including extensive strong N—H⋯O and weak C—H⋯O intermolecular hydrogen-bonding interactions, which play a crucial role in its crystalline state and potential chemical reactivity (Pei-Liang Zhao & Zhong-Zhen Zhou, 2009).

Synthesis and Antimicrobial Activity

The compound has been synthesized and investigated for its antimicrobial properties. Studies describe its synthesis, molecular characterization, and evaluation of antimicrobial activity, showcasing its potential for pharmacological and medical applications due to its effectiveness against a range of microorganisms (Sukriye Cakmak et al., 2022).

Electrophilic Substitution Reactions

Research into similar compounds indicates the capacity for undergoing electrophilic substitution reactions. These reactions are essential for chemical synthesis, providing pathways for the development of diverse derivatives with potential applications in drug development and materials science (M. M. El’chaninov & А. Aleksandrov, 2017).

Chemosensors for Cyanide Anions

Derivatives of similar structures have been explored as chemosensors for cyanide anions, demonstrating the potential of this compound in sensor applications. The ability to undergo specific reactions with cyanide anions, leading to observable color and fluorescence changes, highlights its applicability in environmental monitoring and safety applications (Kangnan Wang et al., 2015).

Antimicrobial and Anticancer Activities

Further investigations have focused on the compound's derivatives for antimicrobial and anticancer activities. These studies provide insights into the structural requirements for biological activity and offer a foundation for the development of new therapeutic agents (N. J. Thumar & Manish P. Patel, 2012).

Mechanism of Action

Target of Action

N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide is a thiazole-based heterocyclic amide . Thiazole compounds have been extensively studied due to their diverse biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral effects . .

Mode of Action

Thiazole compounds are known to interact with various biological targets due to their ability to form hydrogen bonds and aromatic interactions .

Biochemical Pathways

Thiazole compounds are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

This compound has been investigated for its antimicrobial activity . The compound showed good antimicrobial activity against eight tested microorganisms, suggesting potential pharmacological and medical applications .

Future Directions

properties

IUPAC Name |

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3S/c18-14(11-6-3-7-19-11)17-15-16-13-9-4-1-2-5-10(9)20-8-12(13)21-15/h1-7H,8H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPYHWSORBZBIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2726759.png)

![2-(4-methylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2726763.png)

![[3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2726764.png)

![3-(4-Chlorophenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2726768.png)

![2-iodo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2726769.png)